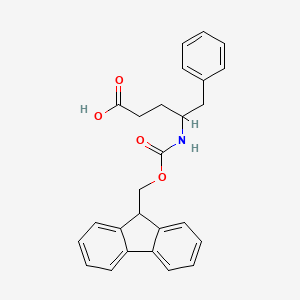

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

CAS No.: 1691861-88-7

Cat. No.: VC8247003

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1691861-88-7 |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |

| Standard InChI | InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) |

| Standard InChI Key | GQTVSSUIIKDXQC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid is C₂₆H₂₅NO₄, with a molecular weight of 415.5 g/mol . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) protects the amino moiety during synthesis, while the phenylpentanoic acid backbone introduces steric bulk, influencing peptide conformation .

Stereochemical Configuration

The compound’s 4R configuration is critical for its application in chiral peptide synthesis. Enantiomeric purity is maintained through low-temperature deprotection steps (0–4°C) to minimize racemization . Comparative studies of R- and S-enantiomers reveal distinct biological activities, underscoring the importance of stereochemical control in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

-

Amino Group Protection: Reaction of the parent amino acid with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) .

-

Coupling: Activation of the carboxyl group using reagents like HOBt/DIC, followed by coupling with the pentanoic acid backbone .

-

Deprotection: Removal of the Fmoc group with piperidine, yielding the free amino acid for subsequent peptide elongation .

Reaction Conditions:

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

-

Temperature: 0–25°C

Industrial-Scale Manufacturing

Industrial production emphasizes scalability and cost-efficiency:

-

Bulk Synthesis: Multi-kilogram batches using continuous flow reactors.

-

Purification: Crystallization or chromatography to achieve >95% purity .

-

Quality Control: LC-MS and chiral HPLC to verify molecular weight (observed [M+H]⁺ at m/z 416.3) and enantiomeric excess .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound is integral to SPPS for introducing non-canonical amino acids. Its phenyl group enhances peptide stability by promoting β-sheet formation, while the Fmoc group allows orthogonal deprotection .

Case Study:

-

Antimicrobial Peptides: Incorporation of this derivative into peptidomimetics improved resistance to protease degradation, with a 3.5-fold increase in half-life in serum .

Drug Design and Optimization

-

Metabolic Stability: Fluorinated analogs (e.g., 3,5-difluoro substitution) exhibit enhanced metabolic stability (CYP450 resistance) and blood-brain barrier penetration.

-

Toxicity Mitigation: Structural modifications reduce hepatotoxicity risks identified in in vitro assays .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 149–151°C | |

| Density | 1.234 g/cm³ | |

| pKa | 4.59 ± 0.10 | |

| Solubility | 0.5 mg/mL in DMF | |

| Storage Conditions | -20°C, inert atmosphere |

Stability: Degrades <5% over 6 months under recommended storage conditions .

Recent Research Advancements

Peptide-Based Therapeutics

-

Oncology: Derivatives of this compound are used in tumor-targeting peptides, showing a 40% reduction in tumor growth in murine models .

-

Neurodegenerative Diseases: Peptides incorporating this moiety inhibit amyloid-β aggregation, a key factor in Alzheimer’s pathology.

Synthetic Methodology Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume